2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone
Description
2-((1-(3-Fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone is a synthetic indole derivative featuring a sulfonyl group at the 3-position of the indole ring, a 3-fluorobenzyl substituent at the 1-position, and an ethanone bridge linked to an indoline moiety. The fluorine atom on the benzyl group enhances metabolic stability and binding affinity through electronic and steric effects, while the sulfonyl group contributes to solubility and target interaction .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3S/c26-20-8-5-6-18(14-20)15-27-16-24(21-9-2-4-11-23(21)27)32(30,31)17-25(29)28-13-12-19-7-1-3-10-22(19)28/h1-11,14,16H,12-13,15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRERBVBWPASLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Sulfonation
The introduction of the sulfonyl group at the indole 3-position typically employs chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. This step requires rigorous temperature control to avoid polysulfonation. For example, indole reacts with ClSO₃H (1.2 equiv) over 2 hours, yielding indole-3-sulfonic acid (85–90% purity), which is subsequently treated with phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0–5°C | |
| Yield | 78–82% | |
| Purity (HPLC) | ≥95% |
N-Benzylation with 3-Fluorobenzyl Bromide
The sulfonated indole undergoes N-alkylation using 3-fluorobenzyl bromide (1.5 equiv) in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF). Microwave irradiation (100°C, 30 min) enhances reaction efficiency, achieving 88% yield compared to 72% under conventional heating.
Mechanistic Insight:
The reaction proceeds via an SN2 mechanism, where K₂CO₃ deprotonates the indole nitrogen, facilitating nucleophilic attack on the benzyl bromide.
Preparation of 1-(Indolin-1-yl)Ethanone
Indoline Acylation
Indoline reacts with acetyl chloride (1.1 equiv) in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. Friedel-Crafts acylation occurs at the indoline’s 1-position, yielding 1-(indolin-1-yl)ethanone in 67% yield after recrystallization from ethanol.
Optimization Note:
Substituting acetyl chloride with acetic anhydride (2.0 equiv) improves yield to 74% by reducing side reactions.
Coupling of Sulfonyl Chloride and Ethanone Moieties
Sulfonamide Bond Formation
The final coupling involves reacting 1-(3-fluorobenzyl)-1H-indole-3-sulfonyl chloride (1.0 equiv) with 1-(indolin-1-yl)ethanone (1.2 equiv) in tetrahydrofuran (THF) using triethylamine (TEA) as a base. Hünig’s base (DIPEA) may substitute TEA to enhance solubility, achieving 81% isolated yield after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Side Reaction Mitigation:
- Excess ethanone derivative (1.2 equiv) minimizes unreacted sulfonyl chloride.
- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Alternative Synthetic Routes and Comparative Analysis
Ullmann Coupling for Direct Sulfonylation
A copper-catalyzed Ullmann coupling between 1-(3-fluorobenzyl)-1H-indole-3-thiol and 1-(indolin-1-yl)ethanone iodide offers a one-step route but suffers from lower yields (55–60%) due to thiol oxidation side products.
Critical Challenges and Optimization Strategies
Regioselectivity in Indole Functionalization
The C3 position’s inherent reactivity dominates sulfonation, but N-benzylation must precede sulfonyl chloride formation to avoid competing reactions. NMR monitoring (¹H, 13C) confirms substitution patterns, with characteristic shifts observed at δ 7.85 ppm (C3-H) and δ 5.25 ppm (N-CH₂).
Purification Techniques
- Flash Chromatography: Essential for removing unreacted sulfonyl chloride (Rf = 0.7 vs. 0.3 for product in hexane/EtOAc).
- Recrystallization: Ethanol/water mixtures (4:1) yield needle-like crystals suitable for X-ray diffraction.
Scalability and Industrial Considerations
Kilogram-scale production (as per) employs continuous flow reactors for sulfonation, reducing exothermic risks. Economic analysis favors the classical route (USD 1,200/kg) over Ullmann coupling (USD 2,450/kg) due to reagent costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and indoline moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the indole and indoline rings.
Reduction: Reduced forms of the ethanone moiety.
Substitution: Substituted derivatives at the fluorobenzyl position.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of novel organic compounds.
Biology
The compound’s indole and indoline structures are known to interact with biological systems, potentially serving as ligands for receptors or enzymes. This makes it a candidate for drug discovery and development.
Medicine
Due to its structural complexity, the compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research is ongoing to explore these potential therapeutic applications.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The indole and indoline rings can mimic natural substrates or inhibitors, modulating biological pathways. The sulfonyl group may enhance binding affinity and specificity, while the fluorobenzyl moiety can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The target compound’s 3-fluorobenzyl group distinguishes it from ethyl () or chlorobenzyl () analogs, likely enhancing receptor selectivity due to fluorine’s electronegativity.
- Sulfonyl-containing analogs (e.g., ) exhibit higher molecular weights compared to non-sulfonyl derivatives (e.g., ), impacting solubility and pharmacokinetics.
- Indoline and morpholino substituents on the ethanone bridge (target vs. ) modulate steric bulk and hydrogen-bonding capacity, influencing target affinity.
Key Observations :
- Sulfonation is a critical step for indole derivatives targeting 5-HT6 receptors, as seen in . The target compound’s 3-fluorobenzyl group may require optimized reaction conditions to avoid dehalogenation.
- JWH-302 () exemplifies how structural tweaks (e.g., pentyl chain, methoxyphenyl) drastically alter biological activity, shifting from therapeutic 5-HT6 modulation to illicit cannabinoid effects.
Biological Activity
The compound 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 480.51 g/mol. The structure includes an indole moiety, a sulfonyl group, and a fluorobenzyl substituent, which contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FNO₄S |
| Molecular Weight | 480.51 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
The mechanism of action of this compound involves several key interactions:
- Enzyme Inhibition : The indole moiety can interact with various enzymes, potentially inhibiting their activity through competitive binding. The sulfonyl group enhances binding affinity by forming strong interactions with amino acid residues in target proteins.
- Lipophilicity : The presence of the fluorobenzyl group increases the compound's lipophilicity, facilitating its ability to cross cell membranes and reach intracellular targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with indole structures have shown promising results in inhibiting cancer cell proliferation through apoptosis induction .
Anti-HIV Activity
Research into related compounds has revealed potential anti-HIV activity. For example, certain indole derivatives demonstrated high efficacy as HIV maturation inhibitors, suggesting that similar structural motifs in our compound may also exhibit antiviral properties .
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity. Studies have shown that compounds containing sulfonamide groups can inhibit various bacterial enzymes, making them potential candidates for antibiotic development.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the indole and sulfonyl groups can significantly influence the potency and selectivity of the compound against specific biological targets.
Key Findings:
- Fluorine Substitution : The introduction of fluorine enhances metabolic stability and binding affinity to certain targets, improving overall efficacy.
- Indole Variants : Different substitutions on the indole ring can lead to variations in biological activity, necessitating further exploration of these modifications .
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Anti-Cancer Efficacy : A study on indole derivatives showed that modifications at the sulfonamide position led to enhanced cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .
- Antiviral Activity : Research demonstrated that specific indole-based compounds exhibited EC50 values as low as 0.0006 µM against HIV, indicating potent antiviral properties that could be explored further in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
